![molecular formula C19H21F3N4O B2799158 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2108276-87-3](/img/structure/B2799158.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique bicyclic structure combined with a triazole and a trifluoromethyl-substituted phenyl group. The intricate molecular architecture suggests it may have significant implications in fields such as medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step reactions:
Starting Material Preparation: : Formation of the azabicyclo[3.2.1]octane scaffold.
Attachment of the Triazole Group: : This often involves click chemistry, particularly a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Formation of the Propanone Linker: : Connecting the triazole-functionalized azabicyclooctane to the trifluoromethylphenyl group under suitable conditions.
Industrial Production Methods
Industrial scale-up of this compound would focus on optimizing reaction conditions for yield, safety, and cost-effectiveness. This might involve:
High-Throughput Screening: : To identify optimal catalysts and conditions.
Flow Chemistry: : To enhance reaction efficiency and reproducibility.
Purification Techniques: : Such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound could undergo oxidation at various functional groups, especially the triazole and the propanone linkages.
Reduction: : Similarly, reduction reactions could target the triazole or the azabicyclo scaffold.
Substitution: : Electrophilic aromatic substitution could occur on the trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromic acid.
Reduction: : Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: : Halogens (bromine, chlorine) or nitration with nitric acid.
Major Products
Oxidation Products: : Likely carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Used as an intermediate in complex organic syntheses.
Biology
Potential ligand in biochemical assays due to its triazole and azabicyclo components.
Medicine
Investigated for its potential as a drug candidate, particularly targeting neurological or inflammatory conditions.
Industry
Applications in materials science, particularly in developing novel polymers or catalysts.
Mecanismo De Acción
The detailed mechanism by which 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one exerts its effects depends on its specific context of use. Generally, the triazole moiety is known to engage in hydrogen bonding and π-π interactions, while the azabicyclo scaffold offers rigidity. Molecular targets could include enzymes or receptors involved in neurotransmission or inflammation.
Comparación Con Compuestos Similares
Unique Aspects
The combination of a triazole and azabicyclo scaffold with a trifluoromethylphenyl group makes it stand out.
Enhanced stability and reactivity profiles compared to simpler analogs.
List of Similar Compounds
1-(2H-1,2,3-Triazol-2-yl)-4-phenylbutan-1-one
8-Azabicyclo[3.2.1]octane derivatives
Trifluoromethylphenyl-substituted ketones
This compound is a fascinating intersection of advanced organic chemistry and practical applications. Let me know if there’s anything more specific you’d like to dive into!
Propiedades
IUPAC Name |
1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)25-15-6-7-16(25)12-17(11-15)26-23-9-10-24-26/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJQERPKGBBLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
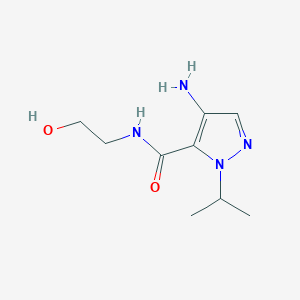
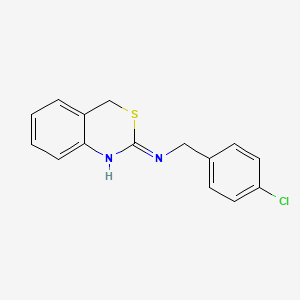
![N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2799079.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2799086.png)

![5-chloro-2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799088.png)

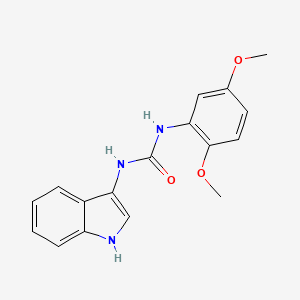
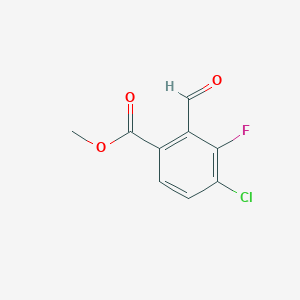
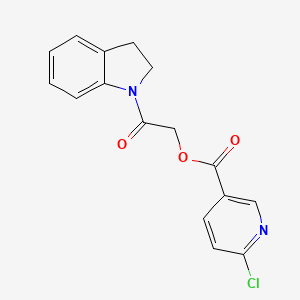
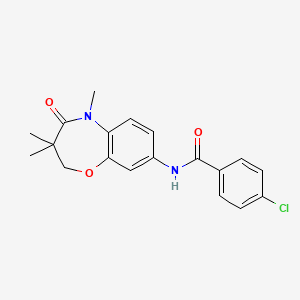
![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)

